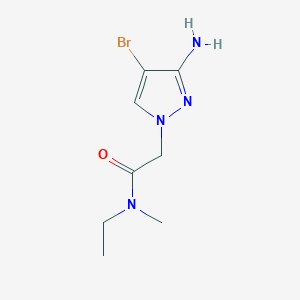

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Description

Properties

Molecular Formula |

C8H13BrN4O |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)-N-ethyl-N-methylacetamide |

InChI |

InChI=1S/C8H13BrN4O/c1-3-12(2)7(14)5-13-4-6(9)8(10)11-13/h4H,3,5H2,1-2H3,(H2,10,11) |

InChI Key |

UYTFQTDZLNDBLB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)CN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves two key stages:

- Functionalization of the pyrazole ring, including bromination and amino substitution.

- Formation of the acetamide side chain through alkylation or acylation reactions.

Pyrazole Ring Functionalization

The pyrazole ring is first prepared or sourced as 3-amino-1H-pyrazole or its derivatives. Bromination at the 4-position on the pyrazole ring is a critical step to obtain the 4-bromo substituent. Reliable brominating agents include:

- N-bromosuccinimide (NBS)

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

For example, regiospecific bromination of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate with NBS or DBDMH yields the corresponding 4-bromo-pyrazole derivatives, which can be further processed to the target compound.

Formation of N-Ethyl-N-Methylacetamide Side Chain

The acetamide side chain is introduced by alkylation or acylation of the brominated pyrazole intermediate with N-ethyl-N-methylacetamide or its precursors.

A common approach involves:

- Reaction of 3-amino-1H-pyrazole with N-ethyl-N-methylacetamide under controlled conditions (solvents such as ethanol or methanol, sometimes with heating) to form the target acetamide.

- Alternatively, nucleophilic substitution reactions where α-bromo acetamide intermediates react with pyrazole derivatives under basic conditions (e.g., using sodium hydride or potassium carbonate) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the desired acetamide linkage.

Optimizing Reaction Conditions

- Bases such as sodium hydride (NaH) in oil dispersion or potassium carbonate (K2CO3) are used to deprotonate the pyrazole nitrogen to facilitate nucleophilic substitution.

- Solvents like dry THF or DMF are preferred for enhanced solubility and reaction efficiency.

- Reaction times vary from 2 hours at room temperature to overnight stirring, depending on the base and solvent system.

- Purification is typically achieved by preparative reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity.

Detailed Synthetic Route Example

Mechanistic Insights and Reaction Notes

- Bromination occurs selectively at the 4-position of the pyrazole ring due to electronic and steric factors.

- The nucleophilic substitution for acetamide formation relies on the deprotonation of the pyrazole nitrogen, which then attacks the electrophilic carbon of the acetamide precursor.

- Use of strong bases like NaH improves reaction yield by ensuring complete deprotonation.

- Reaction temperature and solvent polarity influence the rate and selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Pyrazole precursor | 3-Amino-1H-pyrazole | Starting material for ring functionalization |

| Brominating agents | NBS, DBDMH | Regiospecific bromination at 4-position |

| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) | Deprotonation to enable nucleophilic substitution |

| Solvent | Ethanol, methanol, DMF, THF | Solubility and reaction kinetics |

| Temperature | Room temperature to reflux | Controls reaction rate and selectivity |

| Purification | Preparative reversed-phase HPLC | Ensures high purity of final compound |

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a corresponding oxo compound, while reduction may yield a reduced form of the original compound .

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders such as epilepsy.

Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel blocker, affecting neuronal excitability and burst firing. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Physicochemical and Functional Implications

Solubility and Lipophilicity

- This could enhance membrane permeability in biological systems but reduce aqueous solubility .

- The cyclopropyl group in the analog () introduces ring strain, which may affect conformational stability and reactivity. In contrast, the isopropyl group () offers steric bulk without strain, possibly favoring crystallization .

Lumping Strategy and Functional Group Behavior

As per the lumping strategy (), these compounds could be grouped due to shared pyrazole-bromo cores. However, their divergent acetamide substituents lead to distinct behaviors:

- Reactivity : Tertiary amides (target compound) are less prone to hydrolysis than secondary amides (analogs) but may exhibit steric hindrance in reactions.

- Biological Activity : The bromopyrazole core is common in kinase inhibitors, but substituent variations significantly modulate target affinity and metabolic stability .

Research Findings and Data Gaps

- Thermal Properties : Melting/boiling points and solubility data are unavailable in the provided evidence, limiting direct comparisons.

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a distinctive structure that may enable various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide is CHBrNO, with a molecular weight of 273.13 g/mol. The compound contains a pyrazole ring substituted with an amino group and a bromo atom, along with an acetamide side chain featuring ethyl and methyl groups. This unique arrangement contributes to its reactivity and potential biological effects.

Research indicates that the biological activity of this compound may involve modulation of enzyme activities or receptor interactions. Preliminary studies suggest that it can effectively bind to specific sites on enzymes or receptors, influencing their activity. Molecular docking studies have shown promising binding affinities, which are crucial for understanding its therapeutic potential .

Biological Activities

The compound has been associated with several biological activities, including:

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains and fungi. The structural characteristics of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide may contribute to similar effects.

- Anti-inflammatory Effects : Some related compounds have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

- Enzyme Inhibition : Compounds within the pyrazole class have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition could be beneficial in managing conditions like gout .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential applications of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide:

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide, and how can yield and purity be optimized?

Synthesis typically involves coupling 3-amino-4-bromo-1H-pyrazole with N-ethyl-N-methylacetamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Bromine retention : Maintain reaction temperatures below 60°C to prevent debromination .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity . Yield optimization requires stoichiometric control of reactants and catalytic bases (e.g., triethylamine) to neutralize HBr byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques include:

- NMR :

- ¹H NMR: Peaks at δ 6.5–7.0 ppm (pyrazole C-H), δ 3.2–3.6 ppm (N-CH₂-CO), and δ 1.0–1.5 ppm (ethyl/methyl groups) .

- ¹³C NMR: Carbonyl (C=O) at ~170 ppm and pyrazole carbons at 100–150 ppm .

- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at ~290 m/z (calculated for C₈H₁₄BrN₅O) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to light or moisture to prevent bromine displacement or hydrolysis of the amide bond .

Advanced Research Questions

Q. How can crystallographic data (e.g., via SHELXL) resolve ambiguities in the compound’s stereoelectronic properties?

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:

- Dose-response standardization : Use a fixed concentration range (e.g., 1–100 µM) across assays .

- Purity validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

- Target-specific controls : Compare activity against known inhibitors (e.g., kinase or protease inhibitors) to validate target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses. Prioritize hydrogen bonding between the amino group and catalytic residues (e.g., ATP-binding sites in kinases) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .

- QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with inhibitory potency .

Q. What synthetic modifications enhance the compound’s bioavailability without compromising activity?

- Prodrug design : Introduce ester groups at the acetamide moiety for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- Halogen substitution : Replace bromine with fluorine to reduce molecular weight while retaining electronic effects .

- PEGylation : Attach polyethylene glycol chains to the pyrazole ring to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.